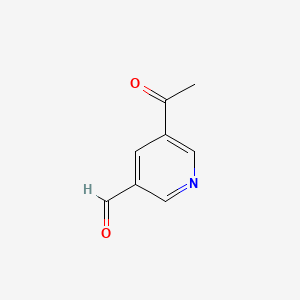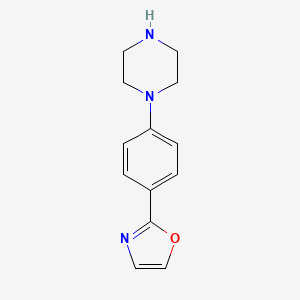
4-hydroxy-3-nitrobenzene-1-carboximidamide
Vue d'ensemble
Description
4-hydroxy-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of an amidino group (-C(=NH)NH2) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitrobenzene-1-carboximidamide typically involves the nitration of 4-amidino-phenol. The reaction is carried out in the presence of a nitrating agent such as nitric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and concentration of reactants. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-3-nitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: The amidino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Reduction: 4-Amino-2-nitrophenol
Oxidation: 4-Amidino-2-quinone
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-hydroxy-3-nitrobenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of hair dyes and other cosmetic products.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amidino group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-nitrophenol
- 2-Amino-4-nitrophenol
- 4-Hydroxy-3-nitroaniline
Uniqueness
4-hydroxy-3-nitrobenzene-1-carboximidamide is unique due to the presence of both an amidino group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H7N3O3 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
4-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O3/c8-7(9)4-1-2-6(11)5(3-4)10(12)13/h1-3,11H,(H3,8,9) |
Clé InChI |
BNDMHAXTNRDKHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-6-nitrobenzo[b]thiophene-2-carbonitrile](/img/structure/B8595536.png)
![2-Amino-4-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8595541.png)

![tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8595557.png)






![3-Chloro-2-[2-chloro-4-(methanesulfonyl)benzoyl]cyclohex-2-en-1-one](/img/structure/B8595625.png)



